molecular formula C20H22Cl2N2O B5147765 N-(4-butoxyphenyl)-6-chloro-2-methylquinolin-4-amine;hydrochloride

N-(4-butoxyphenyl)-6-chloro-2-methylquinolin-4-amine;hydrochloride

Cat. No.: B5147765
M. Wt: 377.3 g/mol
InChI Key: AORBYKSDBOVHBJ-UHFFFAOYSA-N
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Description

N-(4-butoxyphenyl)-6-chloro-2-methylquinolin-4-amine;hydrochloride is a complex organic compound that belongs to the class of quinoline derivatives. This compound is characterized by the presence of a butoxyphenyl group, a chloro substituent, and a methyl group attached to the quinoline ring. The hydrochloride form indicates that it is a salt, which often enhances the solubility and stability of the compound in various solvents.

Properties

IUPAC Name

N-(4-butoxyphenyl)-6-chloro-2-methylquinolin-4-amine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21ClN2O.ClH/c1-3-4-11-24-17-8-6-16(7-9-17)23-20-12-14(2)22-19-10-5-15(21)13-18(19)20;/h5-10,12-13H,3-4,11H2,1-2H3,(H,22,23);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AORBYKSDBOVHBJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCOC1=CC=C(C=C1)NC2=C3C=C(C=CC3=NC(=C2)C)Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22Cl2N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

377.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-butoxyphenyl)-6-chloro-2-methylquinolin-4-amine typically involves multiple steps, starting from readily available precursors. One common route involves the following steps:

    Formation of the Quinoline Core: The quinoline core can be synthesized through the Skraup synthesis, which involves the condensation of aniline with glycerol in the presence of sulfuric acid and an oxidizing agent like nitrobenzene.

    Introduction of the Chloro and Methyl Groups: The chloro and methyl groups can be introduced through electrophilic substitution reactions. For instance, chlorination can be achieved using thionyl chloride or phosphorus pentachloride, while methylation can be done using methyl iodide or dimethyl sulfate.

    Attachment of the Butoxyphenyl Group: The butoxyphenyl group can be attached via a nucleophilic substitution reaction. This involves reacting the quinoline derivative with 4-butoxyphenylamine in the presence of a base like sodium hydride or potassium carbonate.

    Formation of the Hydrochloride Salt: The final step involves converting the free amine into its hydrochloride salt by treating it with hydrochloric acid.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. This would involve optimizing reaction conditions to maximize yield and purity, using continuous flow reactors, and employing efficient purification techniques like recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(4-butoxyphenyl)-6-chloro-2-methylquinolin-4-amine undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide, leading to the formation of quinoline N-oxides.

    Reduction: Reduction can be achieved using hydrogen gas in the presence of a palladium catalyst, converting the quinoline ring to a tetrahydroquinoline derivative.

    Substitution: The chloro group can be substituted with other nucleophiles like amines or thiols under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Hydrogen gas with palladium on carbon catalyst.

    Substitution: Sodium hydride or potassium carbonate as bases, with nucleophiles like amines or thiols.

Major Products

    Oxidation: Quinoline N-oxides.

    Reduction: Tetrahydroquinoline derivatives.

    Substitution: Various substituted quinoline derivatives depending on the nucleophile used.

Scientific Research Applications

N-(4-butoxyphenyl)-6-chloro-2-methylquinolin-4-amine has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of infectious diseases and cancer.

    Industry: It is used in the development of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of N-(4-butoxyphenyl)-6-chloro-2-methylquinolin-4-amine involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may target enzymes or receptors involved in cellular processes, such as kinases or G-protein coupled receptors.

    Pathways Involved: It may modulate signaling pathways like the MAPK/ERK pathway, leading to changes in cell proliferation, apoptosis, or other cellular functions.

Comparison with Similar Compounds

Similar Compounds

    N-(4-butoxyphenyl)acetamide: A simpler analog with similar structural features but lacking the quinoline core.

    6-chloro-2-methylquinoline: Shares the quinoline core but lacks the butoxyphenyl group.

    4-butoxyphenyl isocyanate: Contains the butoxyphenyl group but differs in its functional groups and overall structure.

Uniqueness

N-(4-butoxyphenyl)-6-chloro-2-methylquinolin-4-amine is unique due to the combination of its structural features, which confer specific chemical and biological properties. The presence of the butoxyphenyl group, chloro substituent, and methyl group on the quinoline ring makes it distinct from other similar compounds, potentially leading to unique interactions with molecular targets and pathways.

This detailed article provides a comprehensive overview of N-(4-butoxyphenyl)-6-chloro-2-methylquinolin-4-amine;hydrochloride, covering its synthesis, chemical reactions, applications, mechanism of action, and comparison with similar compounds

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